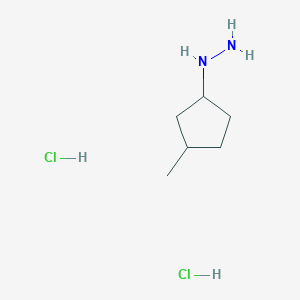

![molecular formula C6H5ClN4 B2969696 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1080467-50-0](/img/structure/B2969696.png)

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

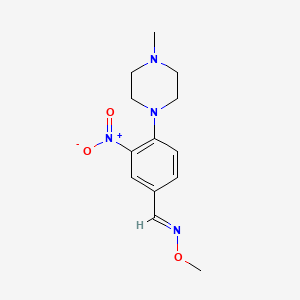

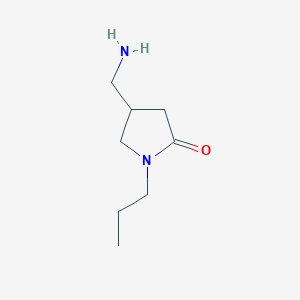

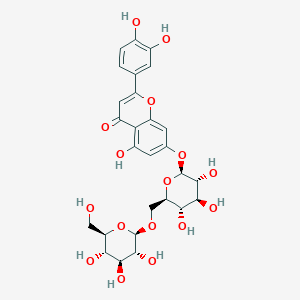

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrrolopyrimidines . It is a heterocyclic compound that contains a pyrrolo[2,3-d]pyrimidine moiety .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core . This core is a common feature in several Janus kinase (JAK) inhibitors .Scientific Research Applications

Synthesis and Structural Analysis

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a precursor in the synthesis of diverse pyrrolo[2,3-d]pyrimidine derivatives through reactions with different reagents, highlighting its versatility in organic chemistry. For instance, Hilmy et al. (2002) outlined the synthesis of new pyrrolo[2,3-d]pyrimidine-4-amines by reacting 2-aminopyrrole-3-carbonitriles with formic acid and further modification to introduce various aromatic amines (Hilmy, 2002). Additionally, Asaftei et al. (2009) synthesized and crystalized 7-(2-bromoethyl) derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, providing insights into the structural differences influenced by substituents on the heterocyclic ring through X-ray analysis (Asaftei et al., 2009).

Modular Approaches to Derivatives

A modular approach to synthesizing 4,5-diaminopyrrolo[2,3-d]pyrimidines and 2,4,5-triaminopyrrolo[2,3-d]pyrimidines starting from 4-chloro-5-halopyrrolo[2,3-d]pyrimidines has been developed by Voronkov et al. (2006), emphasizing the method's efficiency in obtaining derivatives directly aminated at the 5-position without the need for transition metals or other catalysts (Voronkov et al., 2006).

Biological Evaluation and Potential Activities

Some derivatives of this compound have been synthesized and evaluated for their biological activities, such as antimicrobial properties. For example, the synthesis and biological evaluation of new coumarin derivatives incorporating pyrrolo[2,3-d]pyrimidine motifs have been explored, highlighting the potential of these compounds in developing new antimicrobial agents (Al-Haiza et al., 2003).

Novel Compound Development

Research also extends into the development of novel compounds for specific applications, such as the identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as a new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors, showcasing the compound's utility in addressing tumor metastasis models (Li et al., 2018).

Mechanism of Action

Target of Action

Related compounds have been found to inhibitReceptor-interacting protein kinase 1 (RIPK1) and Janus kinase (JAK) . These kinases play crucial roles in various cellular processes, including cell proliferation, survival, and immune response .

Mode of Action

It’s known that related compounds can potently inhibit their target kinases . This inhibition likely occurs through competitive binding to the ATP-binding site of the kinase, preventing the phosphorylation and subsequent activation of downstream signaling pathways .

Biochemical Pathways

This pathway is involved in cell division, death, and tumor formation processes . Disruption of this pathway can lead to a variety of diseases affecting the immune system .

Pharmacokinetics

It’s worth noting that related compounds have been found to have a clogp value less than 4 and a molecular weight less than 400 , which are favorable properties for drug-likeness and bioavailability .

Result of Action

Related compounds have been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Future Directions

The future directions for 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine could involve its use in the development of new antidiabetic drugs . Additionally, it could be used as a building block in the synthesis of many JAK inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases .

properties

IUPAC Name |

5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJSVOKDKVAEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~5~-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2969614.png)

![[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2969623.png)

![5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide](/img/structure/B2969624.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969626.png)

![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2969627.png)

![4-[(3S)-piperidin-3-ylmethyl]morpholine](/img/structure/B2969630.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2969631.png)